2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide
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Overview
Description
2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a morpholine moiety attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide typically involves the following steps:
Chlorination: The starting material, 3-methylbenzenesulfonamide, undergoes chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Alkylation: The chlorinated intermediate is then subjected to alkylation with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of 2,4-dichloro-3-carboxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide.
Reduction: Formation of 2,4-dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfinamide or benzenethiol derivatives.
Scientific Research Applications
2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a tool compound to study the effects of sulfonamides on cellular processes.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, thereby exerting its antimicrobial effects. The morpholine moiety may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide: Lacks the methyl group at the 3 position.
3-Methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide: Lacks the chlorine atoms at the 2 and 4 positions.
2,4-Dichloro-3-methylbenzenesulfonamide: Lacks the morpholine moiety.
Uniqueness
2,4-Dichloro-3-methyl-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the morpholine moiety enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
2,4-dichloro-3-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-11(14)2-3-12(13(10)15)21(18,19)16-4-5-17-6-8-20-9-7-17/h2-3,16H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWJFMZGDIOKSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCN2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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